Cas no 1094291-16-3 (5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole)
5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(1-chloroethyl)-3-(4-fluorobenzyl)-1,2,4-oxadiazole
- 5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
- 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole
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- Inchi: 1S/C11H10ClFN2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
- InChI Key: KCFTYWSJCCXBEO-UHFFFAOYSA-N
- SMILES: O1C(C(Cl)C)=NC(CC2=CC=C(F)C=C2)=N1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 354.6±52.0 °C at 760 mmHg
- Flash Point: 168.2±30.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM473155-250mg |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM473155-500mg |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM473155-1g |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
| TRC | B418905-10mg |
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418905-50mg |
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B418905-100mg |
5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-104279-0.05g |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95% | 0.05g |
$174.0 | 2023-10-28 | |
| Enamine | EN300-104279-0.1g |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95% | 0.1g |
$257.0 | 2023-10-28 | |
| Enamine | EN300-104279-0.25g |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95% | 0.25g |
$367.0 | 2023-10-28 | |
| Enamine | EN300-104279-0.5g |
5-(1-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole |
1094291-16-3 | 95% | 0.5g |
$579.0 | 2023-10-28 |
5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole
Introduction to 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole (CAS No. 1094291-16-3) and Its Emerging Applications in Chemical Biology
5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole, identified by the CAS number 1094291-16-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the oxadiazole class, a scaffold that has been extensively studied for its potential in drug discovery and molecular recognition applications. The presence of both chloroethyl and fluorophenyl substituents in its molecular structure endows it with distinct chemical reactivity and biological activity, making it a promising candidate for further investigation.
The 1,2,4-oxadiazole core is a fused heterocycle consisting of one oxygen, two carbon, and one nitrogen atom. This motif is known for its stability and ability to engage in various interactions with biological targets, including enzymes and receptors. The 4-fluorophenyl group introduces a fluorine atom into the aromatic ring, which can modulate the electronic properties of the molecule and influence its binding affinity to biological targets. Additionally, the 1-chloroethyl side chain provides a site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in oxadiazole derivatives as pharmacological agents due to their ability to modulate multiple biological pathways. A notable area of research has focused on their potential as kinase inhibitors, particularly in the context of cancer therapy. Studies have demonstrated that oxadiazole-based compounds can interfere with the activity of tyrosine kinases, which are overexpressed in many cancer cells. The 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole molecule has been investigated for its ability to inhibit specific kinases by binding to their active sites and disrupting their function.
Furthermore, the fluorophenyl moiety in this compound has been shown to enhance its bioavailability and metabolic stability. Fluoro-substituted aromatic compounds are well-documented for their improved pharmacokinetic profiles, which can lead to better therapeutic outcomes. The combination of these features makes 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole a compelling candidate for further development as an anticancer agent.
Another emerging area of research involves the use of oxadiazole derivatives as antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel therapeutic strategies. The structural rigidity of the 1,2,4-oxadiazole core allows it to interact with bacterial enzymes and DNA gyrase, thereby inhibiting bacterial growth. Preliminary studies on 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole have shown promising results in reducing bacterial viability without significant toxicity to human cells.
The chloroethyl group in this compound also plays a crucial role in its antimicrobial activity. Chloroethylation is a well-known strategy for enhancing the bioactivity of small molecules by improving their binding affinity to biological targets. In the context of antimicrobial agents, this modification can lead to increased efficacy against resistant strains of bacteria. Additionally, the presence of both electron-withdrawing and electron-donating groups in the molecule allows for fine-tuning of its interaction with microbial targets.
Recent advances in computational chemistry have also facilitated the design and optimization of oxadiazole-based compounds like 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole. Molecular docking simulations have been used to predict binding interactions between this compound and various biological targets, providing insights into its mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to rapidly screen large libraries of compounds for potential therapeutic activity.
The synthesis of 5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of both fluorine and chlorine atoms into the aromatic ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for such complex molecules.
In conclusion,5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole (CAS No. 1094291-16-3) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of substituents—particularly the chloroethyl and fluorophenyl groups—makes it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule,5-(1-Chloroethyl)-3-(4-fluorophenyl)methyl-1,2,4-oxadiazole is poised to play an important role in future medical advancements.
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